

An In-depth Technical Guide to 2-Methoxypentane: Discovery and History

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Compound of Interest

Compound Name: 2-Methoxypentane

Cat. No.: B14715795

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of **2-Methoxypentane** (also known as methyl 1-methylbutyl ether). While not a compound at the forefront of pharmaceutical research, its study provides a valuable lens through which to understand the historical development of ether synthesis and the foundational principles of organic chemistry. This document details the historical context of its likely first synthesis, presents its key physicochemical and spectroscopic data in a structured format, and provides a detailed experimental protocol for its preparation via the Williamson ether synthesis. A logical workflow for its synthesis and characterization is also presented in a visual format.

Introduction

2-Methoxypentane, a simple aliphatic ether, serves as a classic example of a compound synthesized through one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. While it does not possess known direct applications in drug development, its straightforward structure and synthesis pathway make it an excellent case study for understanding the principles of nucleophilic substitution and for the characterization of small organic molecules. This guide will delve into the historical context of its discovery, which is intrinsically linked to the broader history of ether synthesis.

Discovery and Historical Context

The specific discovery of **2-Methoxypentane** is not extensively documented as a singular breakthrough event. Its synthesis and characterization are rooted in the development of the Williamson ether synthesis by Alexander Williamson in 1850. This reaction was pivotal in establishing the correct structure of ethers, resolving a significant debate in the chemistry community at the time.

The first documented synthesis of **2-Methoxypentane** is likely to have been carried out as part of broader studies on the properties and reactions of ethers and alcohols. A key early reference that includes data on **2-Methoxypentane** is a 1952 paper by W. von E. Doering and R. W. Young in the Journal of the American Chemical Society. While the paper's primary focus was on the configurational interrelationships of secondary carbinols, it reported the boiling point of **2-Methoxypentane**, suggesting its synthesis and characterization were performed as part of this research. The synthesis would have almost certainly employed the well-established Williamson ether synthesis.

Physicochemical and Spectroscopic Properties

The properties of **2-Methoxypentane** have been characterized and are available across various chemical databases. A summary of this quantitative data is presented below for easy reference and comparison.

Physical and Chemical Properties

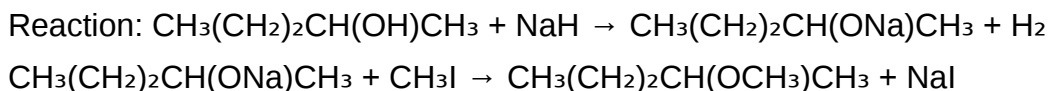
Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O	PubChem[1]
Molecular Weight	102.17 g/mol	PubChem[1]
Boiling Point	91-92 °C	CAS Common Chemistry
Density	0.750 g/cm ³ at 25 °C	CAS Common Chemistry
CAS Number	6795-88-6	PubChem[1]
IUPAC Name	2-methoxypentane	PubChem[1]

Spectroscopic Data

Spectroscopy	Data
^1H NMR	Predicted chemical shifts (CDCl_3): δ ~3.3-3.4 ppm (m, 1H, $-\text{CH}(\text{OCH}_3)-$), δ ~3.2 ppm (s, 3H, $-\text{OCH}_3$), δ ~1.4-1.6 ppm (m, 2H, $-\text{CH}_2-$), δ ~1.1 ppm (d, 3H, $-\text{CH}(\text{CH}_3)-$), δ ~0.9 ppm (t, 3H, $-\text{CH}_2\text{CH}_3$).
^{13}C NMR	Predicted chemical shifts (CDCl_3): δ ~75-80 ppm ($-\text{CH}(\text{OCH}_3)-$), δ ~55-60 ppm ($-\text{OCH}_3$), δ ~35-40 ppm ($-\text{CH}_2-$), δ ~18-22 ppm ($-\text{CH}(\text{CH}_3)-$), δ ~14 ppm ($-\text{CH}_2\text{CH}_3$).
Infrared (IR)	Characteristic peaks expected at ~2960-2850 cm^{-1} (C-H stretch) and ~1120-1080 cm^{-1} (C-O stretch).[1]

Experimental Protocols

The primary method for the synthesis of **2-Methoxypentane** is the Williamson ether synthesis. The following protocol is a detailed methodology based on the established principles of this reaction, likely reflecting the approach used in early syntheses such as that referenced in the 1952 Doering paper.



Materials:

- 2-Pentanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Methyl iodide (CH_3I)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the Alkoxide: a. In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (1.1 equivalents). b. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane. c. Add anhydrous THF or diethyl ether to the flask to create a slurry. d. Cool the flask in an ice bath. e. Slowly add 2-pentanol (1.0 equivalent) dropwise to the stirred slurry of sodium hydride using an addition funnel. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
- Ether Formation: a. Cool the freshly prepared sodium 2-pentoxide solution in an ice bath. b. Add methyl iodide (1.1 equivalents) dropwise to the cooled solution. c. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and add water and diethyl ether. c. Separate the organic layer and wash it sequentially with water and then

with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator. f. Purify the crude product by fractional distillation to obtain pure **2-methoxypentane**.

Logical Workflow and Visualization

As **2-Methoxypentane** is not known to be involved in complex biological signaling pathways, a diagram illustrating the logical workflow of its synthesis and characterization is provided below.



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Synthesis and Characterization Workflow for **2-Methoxypentane**.

Conclusion

2-Methoxypentane, while a structurally simple ether, holds a place in the historical context of organic chemistry. Its synthesis is a direct application of the Williamson ether synthesis, a reaction that was instrumental in developing our understanding of chemical structures. This guide has provided a detailed overview of its historical background, a compilation of its physical and spectroscopic properties, a comprehensive experimental protocol for its synthesis, and a visual representation of the synthesis workflow. For researchers and professionals in the field, understanding the fundamentals exemplified by the synthesis and characterization of such molecules remains a cornerstone of chemical science.

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References

- 1. 2-Methoxypentane | C₆H₁₄O | CID 522287 - PubChem [pubchem.ncbi.nlm.nih.gov]

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